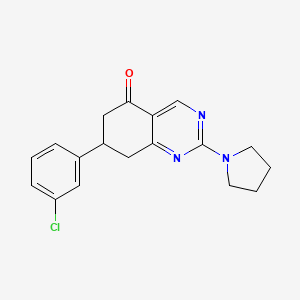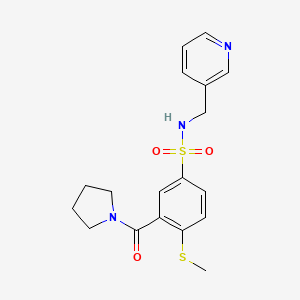
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone, also known as CPQ, is a synthetic compound that belongs to the quinazolinone family. CPQ has been found to exhibit a range of biological activities, including anticonvulsant, anxiolytic, and analgesic effects.
Mechanism of Action
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the brain. This leads to an increase in the activity of the receptor, resulting in an overall increase in the inhibitory tone in the brain. 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone also modulates the activity of the glutamate receptor, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in the activity of the receptor, resulting in an overall decrease in the excitatory tone in the brain.
Biochemical and Physiological Effects:
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been found to exhibit anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine, which are involved in the regulation of mood, pain, and cognition.
Advantages and Limitations for Lab Experiments
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has several advantages for lab experiments, including its high potency and selectivity for the GABA-A receptor. However, 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone also has limitations, including its poor solubility in water, which can make it difficult to administer in vivo. 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone also has a short half-life, which can limit its duration of action.
Future Directions
There are several future directions for 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone research, including the investigation of its potential as a treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone could also be further studied for its potential as an analgesic and anxiolytic agent. Additionally, the development of new analogs of 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone could lead to the discovery of more potent and selective compounds for the treatment of neurological disorders.
Scientific Research Applications
7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been extensively studied for its anticonvulsant, anxiolytic, and analgesic effects. It has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and depression. 7-(3-chlorophenyl)-2-(1-pyrrolidinyl)-7,8-dihydro-5(6H)-quinazolinone has been found to modulate the activity of various neurotransmitters, including GABA, glutamate, and dopamine, which are involved in the regulation of mood, pain, and cognition.
properties
IUPAC Name |
7-(3-chlorophenyl)-2-pyrrolidin-1-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c19-14-5-3-4-12(8-14)13-9-16-15(17(23)10-13)11-20-18(21-16)22-6-1-2-7-22/h3-5,8,11,13H,1-2,6-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDPLRDSNIKWAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-chlorophenyl)-2-(pyrrolidin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B4777177.png)
![4-{[4-(4-chlorobenzyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole hydrochloride](/img/structure/B4777194.png)
![1-[(4,5-dibromo-2-thienyl)carbonyl]-4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B4777208.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4777218.png)
![2,2'-(1,4-piperazinediyl)bis[5-(4-hydroxybenzylidene)-1,3-thiazol-4(5H)-one]](/img/structure/B4777225.png)
![propyl 4-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoate](/img/structure/B4777230.png)

![2-{[4-(3-phenoxyphenoxy)butyl]thio}pyrimidine](/img/structure/B4777245.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-2-furamide](/img/structure/B4777246.png)
![4-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4777259.png)

![3-ethyl-5-{4-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4777271.png)
![1-(4-ethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4777276.png)
![N-(2-methoxyphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4777282.png)